molecular formula C16H15ClN2O4S B2419396 3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide CAS No. 954632-65-6

3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide

Cat. No.: B2419396
CAS No.: 954632-65-6
M. Wt: 366.82
InChI Key: PQFTUNUJSRPGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide group, a chloro substituent, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with an oxazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and oxazolidinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids and oxidized oxazolidinones.

    Reduction: Formation of reduced oxazolidinones and amines.

    Hydrolysis: Formation of sulfonic acids and oxazolidinone derivatives.

Scientific Research Applications

3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Material Science: It is explored for its potential use in the development of advanced materials with specific chemical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which contributes to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-((2-oxo-3-methyl-oxazolidin-5-yl)methyl)benzenesulfonamide
  • 3-chloro-N-((2-oxo-3-ethyl-oxazolidin-5-yl)methyl)benzenesulfonamide
  • 3-chloro-N-((2-oxo-3-phenyl-oxazolidin-5-yl)methyl)benzenesulfonamide

Uniqueness

3-chloro-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide is unique due to the presence of the phenyl group on the oxazolidinone ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c17-12-5-4-8-15(9-12)24(21,22)18-10-14-11-19(16(20)23-14)13-6-2-1-3-7-13/h1-9,14,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFTUNUJSRPGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.